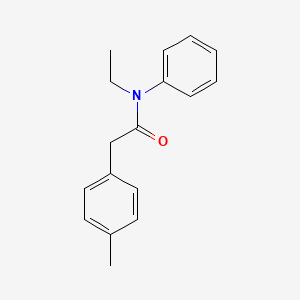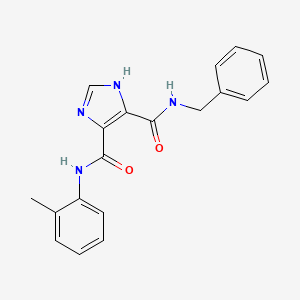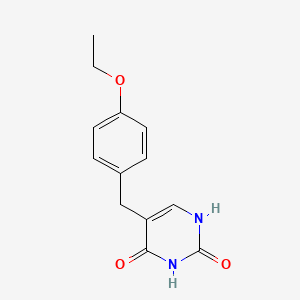
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have antioxidant and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential anticancer activity. This compound has been shown to be effective against various cancer cell lines and may be useful in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate the mechanisms of action of this compound. Understanding how this compound exerts its anticancer activity and other biochemical and physiological effects may lead to the development of more effective treatments for various diseases.
Another potential direction for research is to investigate the potential use of this compound in combination with other drugs or therapies. Studies have suggested that this compound may enhance the effectiveness of certain chemotherapy drugs and may be useful in combination therapy for cancer treatment.
Conclusion:
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential applications in cancer research, as well as other areas of scientific research. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-methoxybenzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and polyphosphoric acid. The resulting product is then reacted with phosphoryl chloride and triethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-4-6-13(14)18-19-17(20-24-18)11-12-8-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCGUKTGMKJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)

![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

